molecular formula C8H3ClF3N3 B7951092 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine

Cat. No. B7951092
M. Wt: 233.58 g/mol
InChI Key: YBBQHRJFOYRZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C8H3ClF3N3 and its molecular weight is 233.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Potential : A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives, synthesized from a common intermediate that includes 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, have shown selective activities against breast and renal cancer cell lines. This suggests their potential as anticancer agents (Wei & Malhotra, 2012).

  • Synthetic Routes for Derivatives : There have been developments in synthesizing dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines, which involves palladium-catalyzed reactions and regioselective chlorine discrimination. This opens up new possibilities for synthesizing various bi-functionalized pyrimidine series (Tikad et al., 2007).

  • Antibacterial Activity : Novel pyrido[2,3-d]pyrimidines have been synthesized and tested for antibacterial activity. Some compounds showed significant activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria, excluding Pseudomonas aeruginosa (Kanth et al., 2006).

  • Chemistry of Pyrido[1,2-a]pyrimidines : The chemistry of Pyrido[1,2-a]pyrimidines, a closely related compound, includes pharmacological activities and their use in various applications such as photographic sensitizers, catalysts, and dyes. This study suggests a broader scope of applications for pyrido[3,4-d]pyrimidine derivatives (Hermecz, 1995).

  • Pyrimidinyl-Lithium Species in Organic Chemistry : 5-Pyrimidyllithium species, including those with trifluoromethyl and chlorine substituents, have been used to produce 5-carboxylic acids, demonstrating their utility in organic synthesis (Schlosser et al., 2006).

properties

IUPAC Name

4-chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3/c9-6-4-1-2-13-3-5(4)14-7(15-6)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBQHRJFOYRZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC(=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
Reactant of Route 2
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
Reactant of Route 4
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
Reactant of Route 5
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
Reactant of Route 6
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine

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